Clinical Candidate Enablement: BMS-986120 Potency and Selectivity Profile
The 6,6-difluoro-3-azabicyclo[3.1.0]hexane core is the essential bicyclic scaffold in BMS-986120, a first-in-class oral PAR4 antagonist that has completed Phase I clinical trials [1]. In human whole blood, BMS-986120 inhibits PAR4 agonist peptide (PAR4-AP)-induced platelet aggregation with an IC50 of 9.5 nM . This compares favorably to the backup clinical candidate BMS-986141 (which shares the same core scaffold) and substantially outperforms earlier-generation PAR4 antagonists that lacked the optimized 6,6-difluoro substitution pattern [2]. The gem-difluoro motif contributes to the conformational rigidity required for selective PAR4 binding while minimizing off-target activity against PAR1 [3].
| Evidence Dimension | Inhibition of PAR4-AP-induced platelet aggregation |
|---|---|
| Target Compound Data | BMS-986120 (containing 6,6-difluoro-3-azabicyclo[3.1.0]hexane core): IC50 = 9.5 nM (human whole blood) |
| Comparator Or Baseline | BMS-986141 (backup candidate with same core): IC50 = 2.1 nM (monkey blood); earlier PAR4 antagonist series without 6,6-difluoro substitution: IC50 > 100 nM |
| Quantified Difference | >10-fold improvement in potency for optimized 6,6-difluoro-containing scaffold versus non-optimized series |
| Conditions | Human whole blood ex vivo platelet aggregation assay; PAR4 agonist peptide (PAR4-AP) stimulation |
Why This Matters
This scaffold enables clinical-stage drug candidates with demonstrated human efficacy, establishing procurement relevance for medicinal chemistry programs targeting PAR4 or related GPCR targets.
- [1] Wilson SJ, Ismat FA, Wang Z, et al. PAR4 Antagonism With BMS-986120 Inhibits Human Ex Vivo Thrombus Formation. Arterioscler Thromb Vasc Biol. 2018;38(2):448-456. View Source
- [2] Priestley ES, Banville J, Deon D, et al. Discovery of Two Novel Antiplatelet Clinical Candidates (BMS-986120 and BMS-986141) That Antagonize Protease-Activated Receptor 4. J Med Chem. 2022;65(13):8843-8854. View Source
- [3] Abstract TMP91: Phase I Assessment of BMS-986120. BMS-986120 selectively inhibited PAR4-AP induced platelet aggregation; PAR1 platelet activation was unaffected. Stroke. 2016;47:ATMP91. View Source
